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For Researchers, Scientists, and Drug Development Professionals

Abstract
Cinnamyl azide is a versatile organic compound with potential applications in synthetic

chemistry and drug development. This technical guide provides a comprehensive overview of

its spectroscopic characteristics, including predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data, based on the analysis of structurally related compounds. A detailed

experimental protocol for the synthesis of cinnamyl azide from cinnamyl alcohol is also

presented. This document aims to serve as a foundational resource for researchers working

with this and similar allylic azides.

Introduction
Cinnamyl azide, systematically named ((E)-3-azidoprop-1-en-1-yl)benzene, belongs to the

class of allylic azides. These molecules are characterized by the presence of an azide

functional group attached to a carbon atom adjacent to a carbon-carbon double bond. This

structural motif imparts unique reactivity, making them valuable intermediates in organic

synthesis, particularly in the construction of nitrogen-containing heterocycles and other

complex molecules through reactions such as [3+2] cycloadditions (click chemistry) and

thermal or photochemical rearrangements. Despite its synthetic potential, a complete,

experimentally verified set of spectroscopic data for cinnamyl azide is not readily available in

the published literature. This guide consolidates predicted spectroscopic data and provides a

reliable synthetic methodology to facilitate further research and application.
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Predicted Spectroscopic Data
Due to the limited availability of experimentally determined spectra for cinnamyl azide, the

following data tables present predicted values derived from spectral data of analogous

compounds, including cinnamyl alcohol, cinnamyl esters, and other allylic azides. These

predictions are intended to guide the identification and characterization of cinnamyl azide in a

laboratory setting.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Cinnamyl Azide

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~6.60 Doublet 1H Vinylic proton (-CH=)

~6.30 Doublet of Triplets 1H Vinylic proton (-CH=)

~3.90 Doublet 2H
Allylic protons (-CH₂-

N₃)

Predicted solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for Cinnamyl Azide

Chemical Shift (δ, ppm) Assignment

~136 Quaternary aromatic carbon

~128-134 Aromatic and vinylic carbons

~126 Vinylic carbon

~52 Allylic carbon (-CH₂-N₃)
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Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Cinnamyl Azide

Wavenumber (cm⁻¹) Intensity Functional Group

~3030 Medium Aromatic C-H stretch

~2100 Strong Azide (N₃) asymmetric stretch

~1600, 1490, 1450 Medium-Strong Aromatic C=C stretch

~965 Strong
Trans-alkene C-H bend (out-

of-plane)

~1250 Medium Azide (N₃) symmetric stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Cinnamyl Azide

m/z Relative Intensity Assignment

159 Moderate [M]⁺ (Molecular ion)

131 Strong [M - N₂]⁺

117 Strong [C₉H₉]⁺ (Cinnamyl cation)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocol: Synthesis of Cinnamyl Azide
The following protocol describes a general and reliable method for the synthesis of cinnamyl
azide from the corresponding alcohol. This procedure is adapted from established methods for

the conversion of alcohols to azides.

3.1. Materials and Reagents
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Cinnamyl alcohol

Sodium azide (NaN₃)

Triphenylphosphine (PPh₃)

Iodine (I₂)

Imidazole

Dimethyl sulfoxide (DMSO)

Diethyl ether

Saturated sodium thiosulfate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

3.2. Procedure

In a round-bottom flask, combine cinnamyl alcohol (1.0 eq), triphenylphosphine (1.2 eq), and

imidazole (1.2 eq).

Cool the flask in an ice bath and add iodine (1.2 eq) portion-wise with stirring. The reaction

mixture will turn into a thick, dark paste.

Allow the mixture to stir at room temperature for 30 minutes.

In a separate flask, dissolve sodium azide (4.0 eq) in a minimal amount of DMSO.

Add the sodium azide solution to the reaction mixture and stir vigorously at room

temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).
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Upon completion, quench the reaction by pouring the mixture into a separatory funnel

containing an ice-cold solution of saturated sodium thiosulfate.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure cinnamyl azide.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle

with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact

with acids, as this can generate highly toxic and explosive hydrazoic acid.

Workflow and Pathway Visualization
The synthesis and characterization of cinnamyl azide can be visualized as a streamlined

workflow, from starting materials to final analytical confirmation.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of

cinnamyl azide.

Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for cinnamyl
azide, which is crucial for its unambiguous identification and characterization in research and

development settings. The detailed synthetic protocol offers a practical and efficient method for

its preparation from readily available starting materials. The provided workflow visualization

further clarifies the process from synthesis to analysis. It is anticipated that this guide will

facilitate and encourage further investigation into the chemistry and potential applications of

cinnamyl azide and related compounds.
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[https://www.benchchem.com/product/b7869556#spectroscopic-data-for-cinnamyl-azide-1h-
nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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